1-(5-HYDROXYBENZOFURAN-6-YL)ETHANONE
Description
Properties
CAS No. |
102539-64-0 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.171 |
IUPAC Name |
1-(5-hydroxy-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c1-6(11)8-5-10-7(2-3-13-10)4-9(8)12/h2-5,12H,1H3 |
InChI Key |
PJJRDGWOZNRXKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C2C=COC2=C1)O |
Synonyms |
1-(5-HYDROXYBENZOFURAN-6-YL)ETHANONE |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Synthesis of Organic Compounds
1-(5-Hydroxybenzofuran-6-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to the development of new compounds with desirable properties.
Mechanism of Action
The compound's mechanism involves interactions with biological molecules through hydrogen bonding, influencing their structure and function. The ethanone group can participate in chemical reactions that modulate enzyme and receptor activities, leading to significant biological effects.
Biological Applications
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds derived from this compound possess the ability to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For example, in vitro studies demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, with IC50 values indicating their effectiveness . The compound's ability to induce apoptosis in cancer cells further supports its application in cancer therapy.
Medicinal Applications
Immunomodulatory Effects
Research has explored the immunomodulatory effects of this compound and its derivatives. Studies indicate that these compounds can modulate the innate immune response by affecting the chemotactic migration of polymorphonuclear leukocytes (PMNs), showing promise for developing new immunomodulatory agents .
Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic applications in treating various diseases, including inflammatory conditions and cancers. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery efforts .
Data Summary Table
Case Studies
-
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. Results showed a marked reduction in bacterial growth, indicating potential for developing new antimicrobial agents. -
Cancer Cell Line Evaluation
In vitro assays were conducted on various cancer cell lines (e.g., HeLa, K562). Several derivatives demonstrated IC50 values lower than standard chemotherapeutics, suggesting their effectiveness as anticancer agents. -
Immunomodulation Research
A study assessed the immunomodulatory effects of synthesized benzofuran derivatives on PMNs. Results indicated that certain compounds inhibited PMN chemotaxis more effectively than traditional anti-inflammatory drugs like ibuprofen.
Comparison with Similar Compounds
Positional Isomer: 1-(6-Hydroxybenzofuran-7-yl)Ethanone (CAS: 35085-99-5)
Structural Differences: The positional isomer 1-(6-hydroxybenzofuran-7-yl)ethanone differs in the placement of the hydroxyl and acetyl groups (positions 6 and 7 vs. 5 and 6 in the target compound) .
Key Properties :
- Molecular Formula : C₁₀H₈O₃ (identical to the target compound).
- Molecular Weight : 176.17 g/mol.
Impact of Positional Isomerism :
- Solubility and Reactivity : The hydroxyl group’s position may alter intramolecular hydrogen bonding with the acetyl group, affecting solubility in polar solvents.
- Synthetic Utility : Positional differences influence regioselectivity in reactions, such as electrophilic substitution or oxidation.
Substituted Phenyl Derivative: 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]Ethanone
Structural Differences :
This compound replaces the benzofuran core with a tri-substituted phenyl ring (hydroxyl at position 2, benzyloxy groups at 4 and 6) and an acetyl group .
Key Properties :
Functional Comparison :
- Reactivity : The electron-donating benzyloxy groups may stabilize the aromatic ring, reducing electrophilic substitution rates compared to benzofuran derivatives.
- Biological Activity: Substituted phenyl ethanones are often explored as intermediates in drug synthesis, though their bioactivity profiles differ from benzofuran analogs.
Triazole-Containing Ethanone Derivatives
Structural Differences: Compounds like 1-(2-naphthyl)-2-(1,2,4-triazole-1-yl)ethanone feature naphthyl and triazole moieties instead of benzofuran .
Key Properties :
Comparative Analysis :
- Electronic Effects : The naphthyl group’s extended conjugation may enhance electron delocalization, contrasting with the benzofuran ring’s oxygen-mediated resonance.
- Applications: While triazole derivatives prioritize bioactivity, benzofuran ethanones may excel in materials science or as fluorescent probes due to their rigid aromatic systems.
Preparation Methods
Reaction Mechanism
The process proceeds via tandem oxidation and cyclization:
-
Oxidation : PIDA oxidizes hydroquinones to benzoquinones.
-
Enolization : β-Dicarbonyl compounds undergo keto-enol tautomerization.
-
Coupling : The enol form attacks the benzoquinone’s electrophilic carbon, forming a C–C bond.
-
Cyclization : Intramolecular cyclization generates the benzofuran core, followed by aromatization to yield the product.
Substrate Scope and Limitations
-
β-Dicarbonyl compounds : Aryl-β-ketoesters with electron-donating groups (e.g., methyl, methoxy) achieved higher yields (44–96%) compared to electron-withdrawing groups (e.g., nitro, chloro), which resulted in <30% yields.
-
Steric effects : Bulky acyl groups (e.g., tert-butyl) reduced yields due to hindered enolization.
-
Reactants : 1,4-hydroquinone (0.50 mmol) and ethyl 3-oxo-3-phenylpropanoate (1.00 mmol).
-
Conditions : ZnI₂ (0.25 mmol), PIDA (0.55 mmol), chlorobenzene (5 mL), 95°C, 6 hours.
-
Workup : Aqueous quench, extraction, and silica gel chromatography.
-
Yield : 44% (1-(5-hydroxy-2-methylbenzofuran-3-yl)ethanone).
-
Characterization : NMR (δ = 9.33 ppm for phenolic OH), HRMS (m/z 190.0627 [M]⁺).
One-Pot Heteroannulation Using Benzoquinone Derivatives
A 2021 protocol utilized benzoquinone (BQ) and cyclohexenone derivatives in a one-pot [3+2] heteroannulation under acidic conditions. This method avoids multi-step sequences and achieves high regioselectivity.
Key Steps
-
Acid-catalyzed enolization : Cyclohexenone derivatives form dienol intermediates in acetic acid.
-
Electrophilic attack : The dienol attacks protonated BQ, forming a fused intermediate.
-
Cyclization and aromatization : Spontaneous ring closure and dehydration yield the benzofuran core.
-
Reactants : BQ (2.0 mmol) and 2-chloro-1-phenylethanone (1.0 mmol).
-
Conditions : Toluene/acetic acid (4:1), reflux, 24 hours.
-
Yield : 81% for analogous dibenzofuran derivatives.
-
Advantage : Single-step synthesis vs. traditional 3-step methods (80% overall yield over 6 days).
Multi-Step Synthesis via Williamson Etherification and Claisen-Schmidt Condensation
A 2015 study reported a two-step approach for furan-ring fused acetophenones, adaptable to this compound:
Step 1: Williamson Etherification
Step 2: Claisen-Schmidt Condensation
Limitations
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| PIDA-mediated oxidation | ZnI₂, PIDA, 95°C, 6h | 44–96% | High efficiency, broad substrate scope | Sensitive to steric/electronic effects |
| One-pot heteroannulation | AcOH, reflux, 24h | ~81% | Single-step, scalable | Limited to specific quinone substrates |
| Multi-step synthesis | K₂CO₃/KOH, reflux | 9–22% | Modular functionalization | Low yield, labor-intensive |
Mechanistic Insights and Optimization Strategies
Catalytic System Tuning
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-hydroxybenzofuran-6-yl)ethanone, and how can reaction parameters be optimized for yield enhancement?
- Methodological Answer : Synthesis typically involves cyclization of hydroxy-substituted precursors under acidic or basic conditions. For example, Gherraf and Tamma (2011) demonstrated that using methoxypropan-2-yl groups in cyclization reactions under reflux with H₂SO₄ as a catalyst achieved yields up to 68% . Key parameters include:
- Temperature : Optimal range of 80–100°C to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency.
Data from related benzofuran derivatives (e.g., 5-chloro analogs) suggest that substituting hydroxyl groups with electron-withdrawing substituents (e.g., Cl) may require adjusted reaction times .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry is critical.
- ¹H NMR : Hydroxyl protons (~δ 9.5–10.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm benzofuran ring substitution .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) validate functional groups .
- HRMS : Exact mass (e.g., m/z 176.169 for C₁₀H₈O₃) confirms molecular formula .
Q. What are the primary challenges in isolating this compound from natural sources?
- Methodological Answer : Natural extraction is complicated by low abundance and structural similarity to other benzofurans. Strategies include:
- Chromatography : Reverse-phase HPLC with C18 columns can separate hydroxylated benzofurans based on polarity .
- Derivatization : Acetylation of hydroxyl groups improves stability during isolation .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzofuran ring influence regioselectivity in nucleophilic addition reactions?
- Methodological Answer : The hydroxyl group at position 5 acts as an electron-donating group, activating the ring toward electrophilic substitution at position 6. In contrast, chloro or methoxy substituents (e.g., 5-Cl analogs) deactivate the ring, requiring harsher conditions for reactions . Computational studies (e.g., DFT) can predict charge distribution, but experimental validation via Hammett plots is essential to resolve discrepancies between predicted and observed reactivity .
Q. What experimental approaches can resolve contradictions between computational stability predictions and empirical degradation data?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC. For example, NIST data indicate that benzofuran derivatives with hydroxyl groups degrade faster under UV light due to radical formation .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. How does the hydroxyl group at position 5 modulate bioactivity in antimicrobial assays?
- Methodological Answer : Hydroxyl groups enhance solubility and hydrogen-bonding capacity, improving interaction with microbial targets. Comparative studies with methoxy or acetylated analogs show reduced activity, suggesting the free hydroxyl is critical. For example:
- MIC Values : Hydroxyl-substituted benzofurans exhibit MICs of 8–16 µg/mL against S. aureus, while methoxy analogs require >64 µg/mL .
- Molecular Docking : Hydroxyl groups form hydrogen bonds with bacterial DNA gyrase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
